Darifenacin Hydrobromide

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2004 and is indicated for urgency urinary incontinence and overactive bladder.

Darifenacin (Enablex™ , Novartis) is a medication used to treat urinary incontinence. Darifenacin works by blocking the M3 muscarinic acetylcholine receptor, which is primarily responsible for bladder muscle contractions. It thereby decreases the urgency to urinate. It should not be used in people with urinary retention. It is not known whether this selectivity for the M3 receptor translates into any clinical advantage when treating symptoms of overactive bladder syndrome.

See also: Darifenacin (has active moiety).

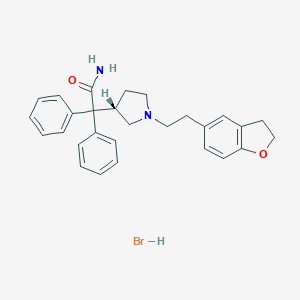

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAVIASOPREUIT-VQIWEWKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046780 | |

| Record name | Darifenacin hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133099-07-7 | |

| Record name | Darifenacin hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darifenacin hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133099077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darifenacin hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, hydrobromide (1:1), (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DARIFENACIN HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR02EYQ8GV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Darifenacin Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin Hydrobromide, marketed under trade names such as Enablex® and Emselex®, is a potent and selective muscarinic M3 receptor antagonist.[1] It is primarily indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[2][3] The prevalence of OAB increases with age, making it a significant area of therapeutic intervention. Darifenacin's efficacy stems from its targeted action on the M3 receptors, which are the primary mediators of bladder muscle contraction.[2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound.

Mechanism of Action

Darifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a markedly higher affinity for the M3 subtype compared to M1, M2, M4, and M5.[5][6][7] Muscarinic receptors are involved in a variety of cholinergic functions, including the contraction of smooth muscle in the urinary bladder.[5] The M3 receptors are the predominant subtype responsible for mediating these contractions.[4] By selectively blocking these receptors, darifenacin reduces involuntary contractions of the detrusor muscle, thereby increasing bladder capacity and diminishing the symptoms of OAB.

The selectivity of darifenacin for the M3 receptor is a key feature, as this may contribute to a more favorable side-effect profile compared to non-selective antimuscarinic agents.[1][7] Blockade of M1 receptors is associated with cognitive side effects, while M2 receptor antagonism can lead to cardiac effects. Darifenacin's lower affinity for these subtypes suggests a reduced potential for such adverse events.[1][7]

M3 Muscarinic Receptor Signaling Pathway

The binding of acetylcholine to the M3 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to smooth muscle contraction. Darifenacin, as an antagonist, blocks this initial step.

Synthesis of this compound

The chemical name for darifenacin is (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide. Its hydrobromide salt is the active pharmaceutical ingredient. Several synthetic routes have been described in the literature, with a common pathway involving the N-alkylation of a chiral pyrrolidine derivative.

Representative Synthesis Workflow

A general workflow for the synthesis of this compound is outlined below. This involves the reaction of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with 5-(2-bromoethyl)-2,3-dihydrobenzofuran, followed by conversion to the hydrobromide salt.

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, compiled from various sources.

Step 1: N-Alkylation

-

To a reaction vessel, add (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (1 equivalent), 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1-1.2 equivalents), and anhydrous potassium carbonate (2-3 equivalents) in acetonitrile.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 2: Work-up and Isolation of Darifenacin Free Base

-

Filter the cooled reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude residue can be purified by column chromatography on silica gel, eluting with a mixture of dichloromethane and methanol, to yield pure darifenacin free base.

Step 3: Formation of this compound

-

Dissolve the purified darifenacin free base in acetone.

-

To this solution, add a 48% aqueous solution of hydrobromic acid dropwise with stirring.

-

Continue stirring at room temperature or below to induce crystallization.

-

Collect the precipitated solid by filtration, wash with cold acetone, and dry under vacuum to obtain this compound.

Muscarinic Receptor Binding Affinity Assay

The following protocol outlines a radioligand competition binding assay to determine the affinity of darifenacin for muscarinic receptor subtypes, typically performed using Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant M1, M2, M3, M4, or M5 receptors.

Materials:

-

CHO cell membranes expressing the desired muscarinic receptor subtype.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Competition ligand: Darifenacin.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well filter plates.

-

Scintillation cocktail and counter.

Protocol:

-

Prepare serial dilutions of darifenacin in the binding buffer.

-

In a 96-well plate, add the CHO cell membranes, a fixed concentration of [³H]-NMS, and the various concentrations of darifenacin.

-

For determining non-specific binding, a high concentration of a non-labeled antagonist (e.g., atropine) is used instead of darifenacin.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

The data are then analyzed to determine the IC₅₀ value of darifenacin, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. researchgate.net [researchgate.net]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. CHO cell membrane preparation and radioligand displacement assay [bio-protocol.org]

- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 6. Radioligand binding [bio-protocol.org]

- 7. WO2007076157A2 - Processes for preparing this compound - Google Patents [patents.google.com]

Preclinical pharmacological profile of Darifenacin Hydrobromide

An In-depth Technical Guide on the Preclinical Pharmacological Profile of Darifenacin Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective muscarinic M3 receptor antagonist developed for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2][3][4] The therapeutic rationale for its use in OAB is based on the predominant role of the M3 muscarinic receptor subtype in mediating the contraction of the detrusor smooth muscle of the urinary bladder.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of darifenacin, detailing its mechanism of action, receptor binding affinity and selectivity, and its effects in in vitro and in vivo models. The data presented herein are intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical attributes of this M3 selective antagonist.

Mechanism of Action

Darifenacin exerts its therapeutic effect through competitive antagonism of muscarinic acetylcholine receptors.[1] Specifically, it exhibits a high degree of selectivity for the M3 receptor subtype, which is the primary receptor mediating involuntary bladder contractions characteristic of OAB.[2][3][4][5] Acetylcholine released from parasympathetic nerve terminals in the bladder wall binds to M3 receptors on detrusor smooth muscle cells, initiating a signaling cascade that leads to muscle contraction. By blocking this interaction, darifenacin reduces the urgency and frequency of urination.[1][2]

References

Darifenacin Hydrobromide: A Technical Guide to its Muscarinic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Darifenacin Hydrobromide for the five human muscarinic acetylcholine receptor subtypes (M1-M5). Darifenacin is a selective M3 muscarinic receptor antagonist primarily used in the treatment of overactive bladder (OAB).[1][2][3] Its clinical efficacy is rooted in its higher affinity for the M3 receptors, which are predominantly responsible for detrusor muscle contraction in the bladder, as compared to other muscarinic receptor subtypes distributed throughout the body.[1][3] This selectivity profile is critical for minimizing common antimuscarinic side effects such as dry mouth, constipation, and cognitive impairment, which are associated with the blockade of M1 and M2 receptors.[1][4][5]

Quantitative Binding Affinity Data

The binding affinity of darifenacin for the human recombinant muscarinic receptor subtypes has been quantified through radioligand binding assays. The data, presented in terms of pKi (the negative logarithm of the inhibition constant, Ki), clearly demonstrates darifenacin's selectivity for the M3 receptor. A higher pKi value indicates a stronger binding affinity.

| Muscarinic Receptor Subtype | pKi[2] | Selectivity Ratio (relative to M3) |

| M1 | 8.2 (± 0.04) | ~8-fold lower than M3 |

| M2 | 7.4 (± 0.1) | ~50-fold lower than M3 |

| M3 | 9.1 (± 0.1) | - |

| M4 | 7.3 (± 0.1) | ~63-fold lower than M3 |

| M5 | 8.0 (± 0.1) | ~12.5-fold lower than M3 |

Note: Selectivity ratios are calculated from the pKi values and represent the fold-difference in affinity of darifenacin for the M3 receptor compared to the other subtypes. Some studies have reported up to a 59-fold selectivity for M3 receptors over other subtypes.[4][5] Another source reports a pKi of 8.9 for the M3 muscarinic receptor.[6][7]

Experimental Protocols

The determination of darifenacin's binding affinity for muscarinic receptors is typically achieved through competitive radioligand binding assays. The following is a detailed methodology synthesized from cited experimental protocols.[2][8][9][10]

Cell Culture and Membrane Preparation

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are utilized.[2]

-

Culturing: Cells are cultured in appropriate media and conditions to ensure robust receptor expression.

-

Membrane Preparation:

-

Cells are harvested and homogenized in a cold buffer solution.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then subjected to a high-speed centrifugation to pellet the cell membranes containing the muscarinic receptors.

-

The membrane pellet is washed and resuspended in a suitable buffer for use in the binding assay.

-

Radioligand Binding Assay

-

Radioligand: [N-methyl-3H]-scopolamine ([³H]NMS), a non-selective muscarinic receptor antagonist, is commonly used as the radioligand.[2][10]

-

Assay Buffer: The binding assay is typically conducted in a HEPES buffer (20 mM, pH 7.4).[2]

-

Competition Binding:

-

A constant concentration of the radioligand ([³H]NMS, typically 0.1-0.4 nM) is incubated with the prepared cell membranes.[2]

-

Increasing concentrations of unlabeled darifenacin (the "competitor") are added to the incubation mixture across a range of 12 concentrations.[2]

-

The reaction is allowed to reach equilibrium at a controlled temperature (e.g., 20°C).[2]

-

-

Determination of Non-Specific Binding: To differentiate between specific binding to muscarinic receptors and non-specific binding to other components, a parallel set of experiments is conducted in the presence of a high concentration (e.g., 1 µM) of a non-labeled, potent muscarinic antagonist like atropine.[2]

-

Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer to remove any remaining unbound ligand.

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.

Data Analysis

-

IC50 Determination: The data from the competition binding experiments are used to generate a dose-response curve, from which the concentration of darifenacin that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

Ki Calculation: The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

M3 Muscarinic Receptor Signaling Pathway in Bladder Smooth Muscle

Caption: M3 receptor signaling cascade in bladder smooth muscle.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. ics.org [ics.org]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 10. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Ballet of Selectivity: An In-depth Technical Guide to the Structure-Activity Relationship of Darifenacin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darifenacin, a potent and selective muscarinic M3 receptor antagonist, is a cornerstone in the management of overactive bladder (OAB). Its clinical efficacy is intrinsically linked to its unique chemical architecture, which dictates its high affinity for the M3 receptor subtype over other muscarinic receptors. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Darifenacin and its analogs. By dissecting the molecular features essential for M3 selectivity and antagonistic activity, this document aims to furnish researchers, scientists, and drug development professionals with the foundational knowledge to design novel, even more selective, and potent muscarinic receptor modulators. This guide delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways governed by M3 receptor antagonism, offering a roadmap for future drug discovery endeavors in this critical therapeutic area.

Introduction: The Significance of M3 Receptor Selectivity

Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting the quality of life. The primary pathophysiological mechanism involves involuntary contractions of the detrusor muscle in the bladder, which is predominantly mediated by the M3 muscarinic acetylcholine receptor.[1][2] While non-selective muscarinic antagonists can offer symptomatic relief, they often come with a constellation of side effects such as dry mouth, constipation, and blurred vision, stemming from the blockade of other muscarinic receptor subtypes (M1, M2, M4, M5) distributed throughout the body.[1]

Darifenacin emerged as a significant therapeutic advancement due to its notable selectivity for the M3 receptor.[3][4] This selectivity profile promises a more targeted therapeutic action with a potentially reduced side-effect burden. Understanding the SAR of Darifenacin is, therefore, paramount for the rational design of next-generation M3-selective antagonists with improved therapeutic indices.

The Molecular Architecture of Darifenacin

Darifenacin, chemically (S)-2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide, is a chiral molecule with several key structural features that contribute to its pharmacological profile:

-

Diphenylacetamide Moiety: This bulky, lipophilic group is crucial for high-affinity binding to the muscarinic receptor.

-

Pyrrolidine Ring: This nitrogen-containing heterocycle serves as a central scaffold, with the stereochemistry at the 3-position being critical for optimal receptor interaction.

-

Ethyl Linker: This two-carbon chain connects the pyrrolidine ring to the dihydrobenzofuran group, providing the appropriate spatial orientation for binding.

-

2,3-Dihydrobenzofuran Group: This bicyclic ether moiety contributes to the overall lipophilicity and may engage in specific interactions within the receptor binding pocket.

Quantitative Structure-Activity Relationship (SAR) Analysis

Binding Affinity Profile of Darifenacin

The selectivity of Darifenacin is quantitatively demonstrated by its binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant, Ki) for the five human muscarinic receptor subtypes (M1-M5). Higher pKi values indicate stronger binding affinity.

| Compound | pKi (M1) | pKi (M2) | pKi (M3) | pKi (M4) | pKi (M5) | M3/M1 Selectivity | M3/M2 Selectivity |

| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~8-fold | ~50-fold |

| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | ~1.6-fold | ~12.6-fold |

| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | ~0.5-fold | ~3.2-fold |

Data compiled from various sources.[5][6] Selectivity is expressed as the ratio of Ki values.

As the table illustrates, Darifenacin exhibits a significantly higher affinity for the M3 receptor compared to the M2 receptor, which is implicated in cardiac function. This M3/M2 selectivity is a key differentiator from less selective agents like oxybutynin and tolterodine.

Inferred SAR of Darifenacin Analogs

Based on the SAR of other pyrrolidine-based and diphenylacetamide muscarinic antagonists, the following relationships can be inferred for potential Darifenacin analogs:

-

Diphenylacetamide Moiety:

-

Aromatic Substitution: Introduction of electron-withdrawing groups on the phenyl rings can influence selectivity. For instance, in related series, para-substitution with electron-withdrawing groups has been shown to enhance M1 selectivity, suggesting that similar modifications on the diphenyl groups of Darifenacin could modulate its M1/M3 profile.[7]

-

Replacement of Phenyl Rings: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems is likely to have a profound impact on both affinity and selectivity, depending on the size, electronics, and hydrogen-bonding capacity of the new ring system.

-

-

Pyrrolidine Ring:

-

Stereochemistry: The (S)-configuration at the 3-position of the pyrrolidine ring is crucial for Darifenacin's activity. The corresponding (R)-enantiomer is significantly less potent.

-

N-Substitution: The nature of the substituent on the pyrrolidine nitrogen is critical. The 2-(2,3-dihydrobenzofuran-5-yl)ethyl group in Darifenacin appears to be optimal for M3 affinity. Modifications to the linker length or the nature of the aromatic group will likely alter the binding profile. For example, increasing the length of the alkyl chain in related α-pyrrolidino ketones has been shown to enhance muscarinic receptor affinity.[8]

-

-

2,3-Dihydrobenzofuran Group:

-

Ring Substitution: Substitution on the benzofuran ring could be explored to fine-tune lipophilicity and introduce additional interactions with the receptor.

-

Ring Modification: Replacement of the dihydrobenzofuran with other bicyclic or monocyclic aromatic systems could lead to analogs with altered selectivity profiles. The key is to maintain the overall hydrophobic character while potentially introducing new polar contacts.

-

M3 Muscarinic Receptor Signaling Pathway

Darifenacin exerts its therapeutic effect by competitively antagonizing the binding of acetylcholine (ACh) to the M3 receptor on the detrusor smooth muscle. This blockade inhibits the downstream signaling cascade that leads to muscle contraction.

Gq-Protein Coupled Cascade

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.[9][10] The binding of ACh initiates a conformational change in the receptor, leading to the activation of Gq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The determination of the binding affinity of Darifenacin and its analogs to muscarinic receptors is fundamental to SAR studies. The following provides a detailed methodology for a competitive radioligand binding assay.

Preparation of CHO Cell Membranes Expressing Muscarinic Receptors

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M1, M2, M3, M4, or M5 receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Cell Harvest: When cells reach 80-90% confluency, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then scraped and collected by centrifugation.

-

Homogenization: The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells. The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Final Preparation: The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method, such as the Bradford assay. The membrane preparations can be stored at -80°C until use.[8][11][12]

[3H]-N-Methylscopolamine ([3H]-NMS) Competitive Binding Assay

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation (expressing the muscarinic receptor subtype of interest), a fixed concentration of the radioligand [3H]-NMS (a non-selective muscarinic antagonist), and varying concentrations of the unlabeled test compound (Darifenacin or its analog).

-

Incubation: The plates are incubated at room temperature or 37°C for a sufficient period (e.g., 60-120 minutes) to reach binding equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.[13][14]

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of [3H]-NMS). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

Synthesis of Darifenacin and its Analogs

The synthesis of Darifenacin and its potential analogs typically involves the coupling of a substituted pyrrolidine core with a side chain bearing the dihydrobenzofuran (or an alternative) moiety.

General Synthetic Strategy

A common synthetic route to Darifenacin involves the N-alkylation of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with a suitable electrophile, such as 5-(2-bromoethyl)-2,3-dihydrobenzofuran.[10]

Caption: General Synthetic Route to Darifenacin.

The synthesis of analogs would involve utilizing variations of the two key building blocks. For example, to explore the SAR of the dihydrobenzofuran part, different substituted 5-(2-bromoethyl) aromatic compounds could be synthesized and coupled with the pyrrolidine core. Similarly, modifications to the diphenylacetamide moiety of the pyrrolidine starting material would allow for the exploration of that region of the molecule.

Conclusion and Future Directions

The structural features of Darifenacin are finely tuned to achieve its characteristic M3 selectivity. The bulky diphenylacetamide group, the chiral pyrrolidine scaffold, and the specific nature of the N-substituent all play crucial roles in its high-affinity binding to the M3 receptor. While a comprehensive SAR study of a broad series of Darifenacin analogs is not publicly available, the analysis of its binding profile and comparison with other muscarinic antagonists provide a strong foundation for the rational design of novel compounds.

Future research in this area should focus on the systematic modification of each of the key structural components of Darifenacin to map the chemical space for M3 selectivity more thoroughly. The use of computational modeling and structure-based drug design, guided by the principles outlined in this guide, will be instrumental in the development of the next generation of muscarinic receptor modulators with enhanced efficacy and improved safety profiles for the treatment of overactive bladder and other conditions mediated by muscarinic receptor dysfunction.

References

- 1. mdpi.com [mdpi.com]

- 2. Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. EP1966179A2 - Darifenacin hydrobromide composition substantially free of oxidized darifenacin and salts thereof and processes for the preparation thereof - Google Patents [patents.google.com]

- 6. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CHO cell membrane preparation and radioligand displacement assay [bio-protocol.org]

- 8. Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Radioligand binding [bio-protocol.org]

- 12. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. WO2008100651A2 - Preparation of darifenacin and its salts - Google Patents [patents.google.com]

Darifenacin Hydrobromide: An In-depth Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Darifenacin Hydrobromide, a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder. The information presented herein is intended to support research, development, and formulation activities by providing key data and methodologies.

Physicochemical Properties

This compound (C₂₈H₃₀N₂O₂ · HBr) is a white to almost white crystalline powder. It is a moderately lipophilic and basic compound.

Solubility Profile

The solubility of a drug substance is a critical parameter that influences its bioavailability and formulation design. The solubility of this compound has been evaluated in various solvents.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | ~117[1], 20[2], 2[3][4] | [1][2][3][4] |

| Dimethylformamide (DMF) | ~3 | [3][4] |

| Ethanol | ~0.3 | [3][4] |

| Water | Insoluble/Sparingly soluble | [1] |

| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 | [3][4] |

Note: Solubility values can vary depending on the experimental conditions such as temperature and the specific batch of the compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A widely accepted method for determining equilibrium solubility is the shake-flask method.

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

References

An In-Depth Technical Guide to the Toxicological Screening of Darifenacin Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological screening of Darifenacin Hydrobromide, a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder. The information presented herein is intended to support research, development, and safety assessment of this compound.

Executive Summary

This compound has undergone a comprehensive battery of toxicological studies to characterize its safety profile. Preclinical data from acute, sub-chronic, and chronic toxicity studies in various animal models have been evaluated, alongside specific assessments for genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The primary mechanism of action of darifenacin is the competitive antagonism of the M3 muscarinic acetylcholine receptor, which is crucial for bladder muscle contraction.[1][2][3][4] The toxicological profile is largely consistent with its anticholinergic activity. This document summarizes the key findings from these studies, details the experimental methodologies employed, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2][3][4] In the urinary bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor smooth muscle, initiating a signaling cascade that leads to muscle contraction. By blocking this interaction, darifenacin reduces involuntary bladder contractions, thereby increasing bladder capacity and alleviating symptoms of overactive bladder.[1]

The signaling pathway initiated by M3 receptor activation involves the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Darifenacin competitively inhibits the initial step of this cascade by preventing acetylcholine from binding to the M3 receptor.

Darifenacin's Mechanism of Action on the M3 Receptor Signaling Pathway.

Toxicological Profile

Acute, Sub-chronic, and Chronic Toxicity

While specific LD50 values from acute toxicity studies and precise NOAELs from sub-chronic and chronic toxicity studies are not publicly available in comprehensive reports, regulatory documents summarize that such studies were conducted in rodents and dogs. The findings were generally consistent with the anticholinergic properties of darifenacin.

| Study Type | Species | Key Findings Summary |

| Acute Toxicity | Rodents | Effects observed were consistent with exaggerated pharmacological actions of muscarinic receptor antagonists. |

| Sub-chronic Toxicity | Rats, Dogs | Target organs and effects were related to the anticholinergic activity of darifenacin. |

| Chronic Toxicity | Rats, Mice | Long-term administration did not reveal unexpected target organ toxicities. |

Genotoxicity

This compound has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays to assess its potential to induce gene mutations or chromosomal damage.

| Assay Type | System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium, E. coli | With and Without | Negative |

| In Vitro Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | With and Without | Negative |

| In Vivo Micronucleus Test | Mouse Bone Marrow | N/A | Negative |

The collective evidence from these studies indicates that this compound is not genotoxic.

Carcinogenicity

Long-term carcinogenicity studies were conducted in mice and rats to evaluate the tumorigenic potential of darifenacin.

| Species | Duration | Dosing Regimen | Key Findings |

| Mouse | 24 months | Dietary Administration | No evidence of drug-related carcinogenicity. |

| Rat | 24 months | Dietary Administration | No evidence of drug-related carcinogenicity. |

Based on these findings, this compound is not considered to be a carcinogen.

Reproductive and Developmental Toxicity

The potential effects of darifenacin on fertility and embryo-fetal development have been investigated in rats and rabbits.

| Study Type | Species | Key Findings Summary | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) |

| Fertility and Early Embryonic Development | Rat | No adverse effects on fertility were observed at clinically relevant exposures. | Data not specified | Data not specified |

| Embryo-fetal Development | Rat | No teratogenic effects were observed. | Data not specified | Data not specified |

| Embryo-fetal Development | Rabbit | No teratogenic effects were observed. | Data not specified | Data not specified |

| Pre- and Postnatal Development | Rat | No adverse effects on pre- and postnatal development, including pup viability, growth, and development, were noted at exposures relevant to clinical use. | Data not specified | Data not specified |

Experimental Protocols

The toxicological evaluation of this compound followed internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Genotoxicity Testing Workflow

The standard battery of genotoxicity tests is designed to detect different types of genetic damage. The workflow typically begins with in vitro assays, and if positive or equivocal results are obtained, in vivo testing is conducted to assess the relevance of the findings in a whole animal system.

Standard Genotoxicity Testing Workflow for Pharmaceuticals.

Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471 [5][6][7][8][9] This assay evaluates the potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli. The test is conducted with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to a negative control.

In Vitro Mammalian Chromosomal Aberration Test - OECD TG 473 [10][11][12][13][14] This test assesses the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells. Cells are exposed to the test substance for a defined period, both with and without metabolic activation. Following treatment, cells are arrested in metaphase, and chromosomes are examined microscopically for aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD TG 474 [15][16][17][18][19] This assay is performed in rodents to detect damage to chromosomes or the mitotic apparatus in erythroblasts. The test substance is administered to the animals, and bone marrow or peripheral blood is collected. The erythrocytes are then examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Carcinogenicity Study Protocol

Long-term carcinogenicity studies are conducted to identify the tumorigenic potential of a substance following chronic exposure.

Chronic Toxicity and Carcinogenicity Study Design - OECD TG 452 [20][21][22][23][24] These studies are typically performed in two rodent species (e.g., rats and mice) and involve the administration of the test substance daily for a major portion of their lifespan (e.g., 24 months). Multiple dose groups and a control group are included. The study involves comprehensive monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and extensive histopathological examination of tissues and organs.

Reproductive and Developmental Toxicity Study Protocols

These studies are designed to evaluate the potential adverse effects of a substance on reproductive function and development.

Fertility and Early Embryonic Development Study - OECD TG 415 [25][26][27][28][29] This study in rodents assesses the effects on male and female reproductive performance, including gamete production, mating behavior, conception, and early embryonic development.

Prenatal Developmental Toxicity Study - OECD TG 414 [30][31][32][33][34] This study, typically conducted in rats and rabbits, evaluates the potential for adverse effects on the pregnant female and the developing embryo and fetus following exposure during gestation. It assesses parameters such as maternal toxicity, embryo-fetal viability, growth, and the presence of structural abnormalities.

Off-Target Effects

While darifenacin is highly selective for the M3 receptor, its binding affinity for other muscarinic receptor subtypes (M1, M2, M4, and M5) has been evaluated in vitro. The selectivity for M3 over other subtypes is a key factor in its safety profile, as it minimizes the potential for adverse effects mediated by these other receptors, such as cognitive impairment (M1) and cardiovascular effects (M2).[2][3]

Conclusion

The comprehensive toxicological screening of this compound has established a well-defined safety profile. The observed toxicities are primarily extensions of its intended pharmacological activity as a muscarinic receptor antagonist. The compound is not genotoxic or carcinogenic. Reproductive and developmental toxicity studies have not revealed significant concerns at clinically relevant exposures. This body of evidence supports the safe use of this compound for its approved indication.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. nib.si [nib.si]

- 6. biosafe.fi [biosafe.fi]

- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 8. The bacterial reverse mutation test | RE-Place [re-place.be]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. criver.com [criver.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. Chronic Toxicity OECD 452 - Altogen Labs [altogenlabs.com]

- 24. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

- 27. ecetoc.org [ecetoc.org]

- 28. researchgate.net [researchgate.net]

- 29. A modular one-generation reproduction study as a flexible testing system for regulatory safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. oecd.org [oecd.org]

- 31. oecd.org [oecd.org]

- 32. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]

- 33. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 34. catalog.labcorp.com [catalog.labcorp.com]

Methodological & Application

Application Notes and Protocols for In-Vivo Bladder Function Studies Using Darifenacin Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin Hydrobromide is a potent and selective muscarinic M3 receptor antagonist.[1] The M3 receptor is the major subtype that modulates the contraction of the detrusor muscle in the urinary bladder.[2] By selectively targeting these receptors, Darifenacin relaxes the bladder muscle, making it an effective treatment for overactive bladder (OAB) and its associated symptoms of urgency, frequency, and urge incontinence.[2][3] Preclinical in-vivo studies are crucial for evaluating the efficacy and mechanism of action of compounds like Darifenacin. These application notes provide detailed protocols and compiled data from in-vivo bladder function studies to guide researchers in this field.

Mechanism of Action

Darifenacin exhibits a high affinity for the M3 muscarinic receptors, which are predominantly responsible for mediating bladder contractions.[4][5] In the parasympathetic nervous system, acetylcholine is released and binds to these M3 receptors on the detrusor muscle, leading to its contraction and subsequent urination. Darifenacin competitively blocks this interaction, resulting in the relaxation of the bladder muscle. This antagonism increases bladder capacity and reduces the frequency and urgency of urination.[3][6] Notably, Darifenacin has a lower affinity for M1 and M2 muscarinic receptor subtypes, which are found in the brain and heart respectively, potentially minimizing certain side effects associated with less selective antimuscarinic agents.[6]

Signaling Pathway of this compound

Caption: Signaling pathway of Darifenacin in the detrusor muscle.

Data Presentation

The following tables summarize quantitative data from in-vivo studies on the effect of this compound on bladder function.

Table 1: Effect of Intravenous Darifenacin on Bladder Afferent Activity in Rats

| Dose (mg/kg) | Afferent Fiber Type | Time Post-Administration (min) | Change in Afferent Sensitivity (% of control) |

| 0.1 | Aδ fibers | 60 | 69 ± 32% |

| 0.1 | Aδ fibers | 90 | 56 ± 36% |

| 0.1 | C fibers | 30 | 70 ± 39% |

| 0.1 | C fibers | 60 | 57 ± 49% |

| 0.1 | C fibers | 90 | 45 ± 42% |

| 0.1 | C fibers | 120 | 47 ± 43% |

| *p<0.05, **p<0.01 vs. control. Data adapted from a study in female Sprague-Dawley rats.[3] |

Table 2: Effect of Intravenous Darifenacin in a Rabbit Model of Overactive Bladder

| Dose (mg/kg) | Effect on OAB Frequency |

| 0.003 | Potent inhibition |

| 0.01 | Potent inhibition |

| 0.03 | Potent inhibition |

| 0.09 | Potent inhibition |

| *The study noted a potent inhibitory effect on the frequency of overactive bladder contractions across all tested doses. |

Table 3: Effect of Darifenacin on Micturition Parameters in Conscious Rats

| Dose (mg/kg) | Change in Micturition Interval | Change in Micturition Volume | Change in Peak Micturition Pressure |

| 0.1 - 0.3 | Dose-related decrease | Dose-related decrease | Dose-related decrease |

| *The study reported dose-related decreases in all micturition parameters, which were significantly greater than those seen with oxybutynin. |

Experimental Protocols

Protocol 1: In-Vivo Urodynamic Evaluation in an Anesthetized Rabbit Model of Overactive Bladder

This protocol is adapted from a study investigating the effects of intravenous Darifenacin on overactive bladder in New Zealand white rabbits.

1. Animal Preparation:

- Anesthetize male and female New Zealand white rabbits.

- Cannulate the carotid artery for blood pressure monitoring.

- Cannulate the left femoral artery for administration of acetylcholine (ACh) for initial receptor stimulation tests.

- Catheterize the bladder dome for monitoring intravesical pressure and for cystometry.

2. Induction of Overactive Bladder (OAB):

- Place a ligature around the urethra, just distal to the bladder, to induce OAB. The development of OAB is characterized by bladder instability and frequent, non-voiding contractions.

3. Drug Administration:

- Once OAB is established, administer this compound intravenously (IV) in escalating doses (e.g., 0.003, 0.01, 0.03, and 0.09 mg/kg).

- A sufficient time interval should be allowed between doses to observe the full effect of each dose.

4. Urodynamic Measurement:

- Continuously monitor and record intravesical pressure throughout the experiment.

- Key parameters to analyze include the frequency and amplitude of OAB contractions before and after each dose of Darifenacin.

5. Data Analysis:

- Quantify the changes in the frequency and amplitude of bladder contractions in response to each dose of Darifenacin.

- Analyze blood pressure data to assess cardiovascular side effects.

Protocol 2: Evaluation of Bladder Afferent Nerve Activity in Anesthetized Rats

This protocol is based on a study assessing the effect of intravenous Darifenacin on bladder afferent nerve activity in female Sprague-Dawley rats.[3]

1. Animal Preparation:

- Anesthetize female Sprague-Dawley rats.

- Isolate single bladder afferent fibers from the pelvic nerve.

- Catheterize the bladder for filling and pressure monitoring.

- Insert an intravenous line for drug administration.

2. Characterization of Afferent Fibers:

- Determine the conduction velocities of the isolated nerve fibers to classify them as Aδ or C fibers.

- Record baseline mechanosensitive properties of the units by repeated bladder filling.

3. Drug Administration:

- Administer this compound intravenously at a dose of 0.1 mg/kg.[3]

4. Measurement of Afferent Activity:

- Analyze unitary afferent activity at set time points after drug administration (e.g., 30, 60, 90, and 120 minutes).[3]

- Bladder filling is performed at each time point to assess the response to mechanical stimulation.

5. Data Analysis:

- Express the nerve activity as a percentage of the control (pre-drug) activity.

- Compare the changes in afferent sensitivity in Aδ and C fibers at different time points post-administration.

Experimental Workflow for In-Vivo Bladder Function Study

Caption: General experimental workflow for in-vivo bladder function studies.

References

- 1. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ics.org [ics.org]

- 3. Effects of the M3 receptor selective muscarinic antagonist darifenacin on bladder afferent activity of the rat pelvic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Darifenacin, an M3 selective receptor antagonist, is an effective and well-tolerated once-daily treatment for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Darifenacin: another antimuscarinic for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment of overactive bladder in the aging population: focus on darifenacin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: HPLC Methods for Quantification of Darifenacin in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Darifenacin in plasma using various High-Performance Liquid Chromatography (HPLC) methods. The methodologies outlined are based on established and validated techniques, offering reliable and sensitive quantification for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Overview of Analytical Techniques

The quantification of Darifenacin in biological matrices such as plasma can be achieved through several HPLC-based techniques. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. The most common methods include:

-

HPLC with Ultraviolet (UV) Detection: A robust and widely available technique suitable for routine analysis.

-

HPLC with Fluorescence Detection (FLD): Offers higher sensitivity and selectivity compared to UV detection.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring very low limits of quantification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPLC methods for Darifenacin quantification in plasma.

Table 1: HPLC-Fluorescence Method Parameters

| Parameter | Value | Reference |

| Linearity Range | 100 - 3000 ng/mL | [1] |

| Lower Limit of Detection (LOD) | 35 ng/mL | [1] |

| Lower Limit of Quantification (LOQ) | 100 ng/mL | [2] |

| Intra-assay Precision (%CV) | < 13.5% | [1] |

| Inter-assay Precision (%CV) | < 13.5% | [1] |

| Accuracy | Within ±15% | [1] |

Table 2: LC-MS/MS Method Parameters (Method A)

| Parameter | Value | Reference |

| Linearity Range | 0.025 - 10.384 ng/mL | [3] |

| Lower Limit of Quantification (LOQ) | 0.025 ng/mL | [3] |

| Intra-day Precision (%CV) | 0.84% - 2.69% | [3] |

| Inter-day Precision (%CV) | 2.01% - 7.47% | [3] |

| Intra-day Accuracy | 94.79% - 108.00% | [3] |

| Inter-day Accuracy | 94.63% - 102.61% | [3] |

| Mean Recovery | 98.07% | [3] |

Table 3: LC-MS/MS Method Parameters (Method B)

| Parameter | Value | Reference |

| Linearity Range | 10.00 - 20000.00 pg/mL | [4] |

| Lower Limit of Quantification (LOQ) | 10.00 pg/mL | [4] |

| Precision and Accuracy | Within acceptable limits as per USFDA guidelines | [4] |

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of Darifenacin in plasma.

Caption: General workflow for Darifenacin quantification.

Experimental Protocols

Method 1: HPLC with Fluorescence Detection

This method is suitable for studies requiring moderate sensitivity.

4.1.1. Sample Preparation (Protein Precipitation)

-

To 50 µL of mouse plasma in a microcentrifuge tube, add the internal standard (IS), Bisoprolol.[1]

-

Add acetonitrile for deproteinization.[2]

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant and inject an aliquot directly into the HPLC system.[1][2]

4.1.2. Chromatographic Conditions

-

Column: Reversed-phase C18 column.[1]

-

Mobile Phase: Acetonitrile: 0.1% Diethylamine (pH 3.5) (60:40, v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: Fluorescence detector with excitation at 210 nm and emission at 314 nm.[1][2]

-

Run Time: 15.0 min.[2]

Method 2: LC-MS/MS (High Sensitivity)

This method is ideal for clinical and preclinical studies requiring high sensitivity for the quantification of Darifenacin.

4.2.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 400 µL of human plasma in a vial, add 50 µL of the internal standard (Darifenacin-d4, 2500.000 ng/mL).[3]

-

Vortex the sample.

-

Add 2.0 mL of the extraction solution (Diethylether:Dichloromethane, 80:20, v/v).[3]

-

Vortex for 10 minutes.

-

Centrifuge at 4500 rpm for 5 minutes at 4°C.[3]

-

Flash freeze the sample for approximately 0.2-2 minutes.

-

Decant the supernatant and evaporate it to dryness at 40°C under a stream of nitrogen.[3]

-

Reconstitute the residue in 300 µL of the mobile phase.[3]

Caption: LC-MS/MS sample preparation workflow.

4.2.2. Chromatographic and Mass Spectrometric Conditions

-

HPLC System: Shimadzu HPLC system.[3]

-

Column: CC 150 x 4.6 NUCLEOSIL 100-5 NH2.[3]

-

Column Temperature: 35±2°C.[3]

-

Autosampler Temperature: 5±1ºC.[3]

-

Mobile Phase: Acetonitrile: Milli-Q water: Formic acid (90:10:0.1 v/v/v).[3]

-

Flow Rate: 1.200 mL/min with a 1:2 split.[3]

-

Mass Spectrometer: API 3000 LC-MS/MS with a turbo ion spray source.[3]

-

Ionization Mode: Positive ion mode.[3]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).[3]

-

MRM Transitions:

Method Validation Considerations

All analytical methods for the quantification of Darifenacin in plasma should be fully validated according to the guidelines of regulatory agencies such as the FDA. Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

-

Linearity: Establishing a linear relationship between concentration and response over a defined range.

-

Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter, respectively.

-

Recovery: Assessing the efficiency of the extraction procedure.

-

Matrix Effect: Evaluating the influence of plasma components on the ionization of the analyte and internal standard.

-

Stability: Assessing the stability of Darifenacin in plasma under various storage and handling conditions.

Conclusion

The HPLC methods described provide robust and reliable approaches for the quantification of Darifenacin in plasma. The choice between HPLC-FLD and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity for demanding bioanalytical applications. Proper method validation is crucial to ensure the accuracy and reliability of the generated data.

References

- 1. Validated liquid chromatographic-fluorescence method for the quantitation of darifenacin in mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. itmedicalteam.pl [itmedicalteam.pl]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Radioligand Binding Assay of Darifenacin Receptor Selectivity

Introduction

Darifenacin is a competitive muscarinic receptor antagonist selective for the M3 receptor subtype, which is primarily responsible for bladder detrusor muscle contraction.[1][2][3] This selectivity makes it an effective treatment for overactive bladder (OAB) with a potentially lower incidence of side effects associated with the blockade of other muscarinic receptor subtypes, such as dry mouth (M1/M3), cognitive impairment (M1), and cardiovascular effects (M2).[4][5][6] Radioligand binding assays are a robust method to determine the binding affinity and selectivity of a compound like Darifenacin for its target receptors.[7][8][9] This document provides detailed protocols for conducting such assays to evaluate the receptor selectivity of Darifenacin across the five human muscarinic receptor subtypes (M1-M5).

Data Presentation: Darifenacin Receptor Binding Affinity

The following table summarizes the binding affinities (pKi and Ki values) of Darifenacin for the human muscarinic receptor subtypes (M1-M5) as determined by radioligand binding assays.

| Receptor Subtype | pKi (mean ± SEM) | Ki (nM) | Selectivity Ratio (Ki Ratio vs. M3) |

| M1 | 8.2 ± 0.04 | 6.31 | 8.3-fold |

| M2 | 7.4 ± 0.1 | 39.81 | 52.4-fold |

| M3 | 9.1 ± 0.1 | 0.76 | 1.0-fold |

| M4 | 7.3 ± 0.1 | 50.12 | 66.0-fold |

| M5 | 8.0 ± 0.1 | 10.00 | 13.2-fold |

Data compiled from studies using Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1-M5 receptors.[1] Ki values are calculated from pKi values (Ki = 10^(-pKi)). Selectivity ratios are calculated by dividing the Ki value for each receptor subtype by the Ki value for the M3 receptor.

Experimental Protocols

Cell Culture and Membrane Preparation

This protocol describes the culture of CHO-K1 cells expressing human recombinant muscarinic receptors and the subsequent preparation of cell membranes for the binding assay.

Materials:

-

CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5)

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold

-

Cell scrapers

-

Dounce homogenizer or sonicator

-

High-speed refrigerated centrifuge

-

Bradford assay reagents for protein quantification

Procedure:

-

Culture the specific CHO-K1 cell line in appropriate culture flasks until they reach 80-90% confluency.

-

Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

-

Add a small volume of ice-cold Lysis Buffer to the flask and scrape the cells.

-

Transfer the cell suspension to a pre-chilled tube.

-

Homogenize the cells using a Dounce homogenizer (20-30 strokes) or sonication on ice to lyse the cells.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see below).

-

Determine the protein concentration of the membrane preparation using the Bradford assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Radioligand Competition Binding Assay

This protocol details the procedure for a competition binding assay to determine the affinity (Ki) of Darifenacin for each muscarinic receptor subtype. The assay measures the ability of unlabeled Darifenacin to displace a radiolabeled ligand from the receptor.

Materials:

-

Prepared cell membranes expressing M1, M2, M3, M4, or M5 receptors

-

Radioligand: [N-methyl-³H]-scopolamine ([³H]-NMS) or [³H]-Darifenacin[1][10]

-

Unlabeled Darifenacin (test compound)

-

Atropine (for defining non-specific binding)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4)[1]

-

96-well microplates

-

Glass fiber filter mats (e.g., Whatman GF/B)

-

Filtration apparatus (cell harvester)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: Perform the assay in triplicate in a 96-well plate. For each receptor subtype, prepare wells for:

-

Total Binding: Contains radioligand and membrane preparation.

-

Non-specific Binding (NSB): Contains radioligand, membrane preparation, and a high concentration of atropine (e.g., 1 µM) to block all specific binding.[1]

-

Competition: Contains radioligand, membrane preparation, and varying concentrations of unlabeled Darifenacin (e.g., 12 concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M).[1]

-

-

Incubation:

-

To each well, add the Assay Buffer.

-

Add the appropriate concentration of unlabeled Darifenacin or atropine.

-

Add the radioligand at a final concentration close to its Kd value (e.g., 0.1-0.4 nM for [³H]-NMS).[1]

-

Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).

-

Incubate the plate at a controlled temperature (e.g., 20°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1]

-

-

Filtration:

-

Pre-soak the glass fiber filter mats in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Terminate the incubation by rapidly filtering the contents of each well through the filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold Assay Buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: For each concentration of Darifenacin, calculate the specific binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

-

-

Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the Darifenacin concentration. The percentage of specific binding is calculated as:

-

% Specific Binding = (Specific Binding at a given Darifenacin concentration / Specific Binding in the absence of Darifenacin) x 100

-

-

Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value, which is the concentration of Darifenacin that inhibits 50% of the specific radioligand binding.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[1]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations

Signaling Pathway of M3 Muscarinic Receptor

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of Darifenacin.

Workflow for Radioligand Competition Binding Assay

Caption: Experimental workflow for the radioligand competition binding assay.

Logical Relationship of Key Assay Components

Caption: Logical relationship of components in the competition binding assay.

References

- 1. ics.org [ics.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Central Nervous System Penetration of Darifenacin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key techniques and experimental protocols for evaluating the central nervous system (CNS) penetration of Darifenacin, a muscarinic M3 selective receptor antagonist. Understanding the extent of a drug's ability to cross the blood-brain barrier (BBB) is critical for assessing potential CNS side effects and overall drug safety. For Darifenacin, which is intended for peripheral action in treating overactive bladder, minimal CNS penetration is a desirable characteristic.

The primary mechanism limiting Darifenacin's entry into the CNS is its interaction with the P-glycoprotein (P-gp) efflux transporter at the BBB.[1][2][] This document outlines the in vitro and in vivo methods to quantify this interaction and its impact on brain and cerebrospinal fluid concentrations.

Data Presentation: Quantitative Assessment of Darifenacin CNS Penetration

The following tables summarize key quantitative parameters that characterize the low CNS penetration of Darifenacin.

| Parameter | Value | Description | Reference |

| Brain : Plasma Ratio (B:P) | 0.03–0.16 | Ratio of total drug concentration in the brain to that in the plasma. A low value indicates poor penetration. | [4] |

| Unbound Brain : Unbound Plasma Ratio (Kp,uu) | 0.01–0.04 | The ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma. This is a key indicator of active transport at the BBB. A value significantly less than 1 suggests active efflux. | [4] |

| CSF : Free Plasma Ratio | 0.004–0.06 | The ratio of drug concentration in the cerebrospinal fluid (CSF) to the unbound drug concentration in plasma. | [4] |

| P-gp Efflux Ratio (MDCK-MDR1) | ≥ 2 | The ratio of basolateral-to-apical (B-A) permeability to apical-to-basolateral (A-B) permeability. A ratio of 2 or greater is indicative of a P-gp substrate. Darifenacin is confirmed to be a P-gp substrate. | [5] |

| Plasma Protein Binding | ~98% | High plasma protein binding limits the free fraction of the drug available to cross the BBB. | [6][7] |

| M3 vs. M1 Receptor Selectivity | 9.3 to 16-fold | Darifenacin shows significantly higher affinity for the M3 receptor subtype, which is predominant in the bladder, compared to the M1 subtype, which is abundant in the CNS and associated with cognitive function. | [2][8] |

Experimental Protocols

In Vitro P-glycoprotein (P-gp) Substrate Assessment using MDCK-MDR1 Transwell Assay

This assay determines if a compound is a substrate of the P-gp efflux transporter by measuring its permeability across a monolayer of Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1).

Workflow for MDCK-MDR1 Transwell Assay

References

- 1. 4.6. P-gp ATPase Activity Assay [bio-protocol.org]

- 2. Preserving cognitive function for patients with overactive bladder: evidence for a differential effect with darifenacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive non-clinical evaluation of the CNS penetration potential of antimuscarinic agents for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. ics.org [ics.org]

Application of Darifenacin in Studying Cholinergic Pathways

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (M3R).[1][2] This selectivity makes it an invaluable pharmacological tool for elucidating the role of M3R-mediated cholinergic signaling in various physiological and pathophysiological processes. Clinically used for the treatment of overactive bladder (OAB), its utility in research extends to investigating smooth muscle contraction, glandular secretion, and neurotransmission.[2][3][4] This document provides detailed application notes, quantitative data, and experimental protocols for the use of Darifenacin in studying cholinergic pathways.

Mechanism of Action

Darifenacin functions as a competitive antagonist at muscarinic acetylcholine receptors, with a significantly higher affinity for the M3 subtype compared to M1, M2, M4, and M5.[3][4][5] The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[6][7] Upon activation by acetylcholine (ACh), the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn mediates cellular responses such as smooth muscle contraction.[8][9] Darifenacin selectively blocks this cascade by preventing ACh from binding to the M3 receptor.[2]

Quantitative Data: Receptor Binding Affinity